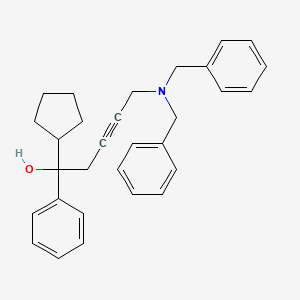![molecular formula C30H19N3O8S B11682012 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11682012.png)
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6,7-ジメトキシ-4-オキソ-4H-3,1-ベンゾオキサジン-2-イル)-2-{4-[(4-ニトロフェニル)スルファニル]フェニル}-1H-イソインドール-1,3(2H)-ジオンは、複数の官能基を組み合わせたユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
5-(6,7-ジメトキシ-4-オキソ-4H-3,1-ベンゾオキサジン-2-イル)-2-{4-[(4-ニトロフェニル)スルファニル]フェニル}-1H-イソインドール-1,3(2H)-ジオンの合成には、それぞれ特定の試薬と条件を必要とする複数のステップが含まれます。このプロセスは通常、ベンゾオキサジノンとイソインドールの中間体の調製から始まり、続いて制御された条件下でカップリングが行われます。これらの反応で使用される一般的な試薬には、ジメトキシベンゼン、ニトロフェニルスルフィド、およびイソインドール誘導体が含まれます。 反応条件には、しばしばジクロロメタンやアセトニトリルなどの溶媒の使用が含まれ、パラジウムや銅などの触媒がカップリング反応を促進します .
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される可能性がありますが、より大規模に行われます。このプロセスは、効率と収率を最適化するために、反応パラメーターを制御するための連続フローリアクターや自動システムをしばしば使用します。 再結晶やクロマトグラフィーなどの精製手順が使用されて、最終製品の純度が保証されます .
化学反応の分析
反応の種類
5-(6,7-ジメトキシ-4-オキソ-4H-3,1-ベンゾオキサジン-2-イル)-2-{4-[(4-ニトロフェニル)スルファニル]フェニル}-1H-イソインドール-1,3(2H)-ジオンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用して行うことができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびジクロロメタンやアセトニトリルなどの溶媒が含まれます。 反応条件には、通常、目的の変換を保証するために、制御された温度とpHレベルが含まれます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってキノンが生成される場合があり、還元によってアルコールやアミンが生成される場合があります。 置換反応はさまざまな官能基を導入することができ、さまざまな誘導体につながります .
科学研究への応用
5-(6,7-ジメトキシ-4-オキソ-4H-3,1-ベンゾオキサジン-2-イル)-2-{4-[(4-ニトロフェニル)スルファニル]フェニル}-1H-イソインドール-1,3(2H)-ジオンは、科学研究でさまざまな応用があります。
化学: より複雑な分子の合成と反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 抗菌活性や抗がん活性などの潜在的な生物活性について調査されています。
医学: 特に創薬における潜在的な治療応用について調査されています。
工業: 新しい材料や化学プロセスの開発に使用されています .
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. The presence of multiple functional groups suggests that it could interact with biological targets in diverse ways.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The nitro and sulfanyl groups are often found in pharmacologically active compounds, indicating possible applications in drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
5-(6,7-ジメトキシ-4-オキソ-4H-3,1-ベンゾオキサジン-2-イル)-2-{4-[(4-ニトロフェニル)スルファニル]フェニル}-1H-イソインドール-1,3(2H)-ジオンの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体を阻害し、細胞プロセスを変化させる可能性があります。 たとえば、キモトリプシンとヒト白血球エラスターゼを阻害し、タンパク質分解経路に影響を与える可能性があります .
類似化合物との比較
類似化合物
- 3-(5,7-ジメトキシ-4-オキソ-4H-クロメン-2-イル)プロパン酸
- 5,7-ジヒドロキシ-2-(3-ヒドロキシ-4-メトキシフェニル)-4-ベンゾピロン (ジオスメチン)
- 2-ヒドロキシ-3-(5-ヒドロキシ-7,8-ジメトキシ-4-オキソ-4H-クロメン-2-イル)フェニル β-D-グルコピラノシド .
独自性
5-(6,7-ジメトキシ-4-オキソ-4H-3,1-ベンゾオキサジン-2-イル)-2-{4-[(4-ニトロフェニル)スルファニル]フェニル}-1H-イソインドール-1,3(2H)-ジオンを際立たせているのは、独自の官能基の組み合わせであり、これが異なる化学反応性と生物活性をもたらします。 これは、さまざまな研究用途に貴重な化合物となります .
特性
分子式 |
C30H19N3O8S |
|---|---|
分子量 |
581.6 g/mol |
IUPAC名 |
5-(6,7-dimethoxy-4-oxo-3,1-benzoxazin-2-yl)-2-[4-(4-nitrophenyl)sulfanylphenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C30H19N3O8S/c1-39-25-14-23-24(15-26(25)40-2)31-27(41-30(23)36)16-3-12-21-22(13-16)29(35)32(28(21)34)17-4-8-19(9-5-17)42-20-10-6-18(7-11-20)33(37)38/h3-15H,1-2H3 |
InChIキー |
CXOYRIYHBOBHGP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)SC6=CC=C(C=C6)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-{2,5-dimethyl-3-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B11681933.png)
![2-[(2E)-2-(pentafluorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11681946.png)
![ethyl 5-{[(2-bromophenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11681960.png)
![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11681964.png)
![5-({3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11681972.png)
![Methyl 4-({[5-oxo-1,3-bis(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11681977.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B11681980.png)
![(5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681981.png)
![ethyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11681986.png)
![(5Z)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681991.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11681995.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682000.png)
![(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682003.png)

